methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate
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Overview
Description
Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of the compound, making it a valuable component in various applications .
Preparation Methods
The synthesis of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, such as the presence of a photoredox catalyst and visible light irradiation . Industrial production methods may involve the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor, which can undergo single electron transfer reactions under visible light irradiation .
Chemical Reactions Analysis
Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and photoredox catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate involves the generation of trifluoromethyl radicals through photoredox catalysis . These radicals can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and conditions used.
Comparison with Similar Compounds
Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate can be compared with other similar compounds that contain the trifluoromethyl group. Some of these compounds include:
Trifluoromethyl ketones: These compounds are valuable synthetic targets and are used in the construction of fluorinated pharmacons.
Trifluoromethyl sulfonyl chloride: This compound is a useful source for the trifluoromethyl radical and is used in various trifluoromethylation reactions.
Properties
IUPAC Name |
methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOJADAEHIWPGC-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=CC=C1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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